2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
2,5-Dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a synthetic small molecule characterized by a triazolothiazole core fused with a benzene ring, substituted with a 2-methylphenyl group at position 2. The sulfonamide moiety at position 6 of the benzene ring is further functionalized with a 2,5-dichloro substitution pattern (Figure 1).
The triazolothiazole scaffold contributes to its rigidity and planar structure, enhancing binding affinity to hydrophobic pockets in target proteins. Crystallographic studies using SHELXL software have confirmed its orthorhombic crystal system (space group P2₁2₁2₁), with key bond lengths and angles consistent with analogous triazolothiazole derivatives .
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-12-4-2-3-5-15(12)18-23-19-25(24-18)14(11-28-19)8-9-22-29(26,27)17-10-13(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAZIWHZLCGQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the thiazole and triazole rings followed by their coupling with the benzenesulfonamide moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- IUPAC Name : 2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C16H16Cl2N4O2S
- Molecular Weight : 393.29 g/mol
- Physical State : Solid at room temperature
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of certain cancer cell lines through the modulation of specific signaling pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. A case study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Agricultural Applications
Fungicide Development
The compound has been explored as a component in fungicidal formulations. Research indicates that it can effectively combat fungal pathogens affecting crops, thus contributing to agricultural productivity. Patents have been filed for its use in fungicidal compositions .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been utilized to enhance the properties of polymers. Studies have shown that incorporating sulfonamide groups can improve thermal stability and mechanical strength of polymer matrices .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with a notable selectivity for malignant cells over normal cells.
Case Study 2: Agricultural Application
Field trials conducted with formulations containing this compound demonstrated a significant reduction in fungal infections on crops compared to untreated controls. The efficacy was measured through yield assessments and pathogen load quantification.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antimicrobial activity through disruption of cell wall synthesis or anticancer activity through inhibition of cell proliferation .
Comparison with Similar Compounds
Substituent Variations
- Chlorine vs. Fluorine Substitution :
Replacement of 2,5-dichloro groups with 2,5-difluoro in the benzene-sulfonamide moiety (Compound A) resulted in a 15% reduction in CA IX inhibition (IC₅₀ = 12 nM vs. 10 nM for the target compound). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but weaken hydrophobic interactions . - Methylphenyl vs. Methoxyphenyl :
Substituting the 2-methylphenyl group on the triazolothiazole with a 3-methoxyphenyl (Compound B) improved solubility (LogP = 2.1 vs. 2.8) but decreased thermal stability (ΔTₘ = −15°C) due to increased polarity .
Core Heterocycle Modifications
- Triazolothiazole vs. Imidazothiazole :
Replacing the triazolothiazole core with imidazothiazole (Compound C) abolished CA inhibition (IC₅₀ > 1,000 nM), highlighting the critical role of the triazole nitrogen in coordinating catalytic zinc ions .
Pharmacological and Physicochemical Properties
| Compound | Target Activity (IC₅₀, nM) | LogP | Solubility (µg/mL) | Thermal Stability (ΔTₘ, °C) |
|---|---|---|---|---|
| Target Compound | 10 (CA IX) | 2.8 | 45 | +5 |
| Compound A (2,5-diF) | 12 (CA IX) | 2.5 | 60 | +3 |
| Compound B (3-OCH₃) | 18 (CA IX) | 2.1 | 85 | −10 |
| Compound C (Imidazothiazole) | >1,000 (CA IX) | 3.2 | 12 | −5 |
*Data compiled from enzymatic assays and HPLC solubility studies *.
Crystallographic and Computational Insights
Crystallographic data refined using SHELXL revealed that the target compound adopts a planar conformation, with the sulfonamide group forming a hydrogen bond network (N–H···O = 2.89 Å) critical for CA binding . Molecular dynamics simulations show that chlorine substituents stabilize the bound conformation through van der Waals interactions with Val-121 and Leu-198 residues in CA IX. In contrast, Compound A’s fluorine atoms exhibit weaker interactions (ΔG = −8.2 kcal/mol vs. −9.5 kcal/mol for the target compound) .
Biological Activity
The compound 2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H19Cl2N3O2S
- Molecular Weight : 429.34 g/mol
This compound features a triazole ring fused to a thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. The compound under discussion has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that it effectively inhibited the growth of human breast and colon cancer cell lines at nanomolar concentrations. The mechanism of action appears to be through the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- A study conducted on derivatives of thiazoles indicated that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound remains to be fully elucidated but is expected to follow this trend.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays:
- It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition rates ranged significantly across different analogs, with some showing up to 93% inhibition . This suggests that the compound could be a candidate for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituents on the triazole and thiazole rings significantly affect potency. For example, modifications at the 6-position of the thiazole ring enhance anticancer activity .
- The presence of sulfonamide groups contributes to improved solubility and bioavailability, essential for therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitumor Studies : A comparative analysis showed that benzothiazole derivatives with similar structures exhibited potent growth inhibition in various tumor cell lines .
- Proteomic Analysis : Investigations into the proteomic changes induced by benzothiazoles revealed alterations in energy metabolism and stress response pathways in treated organisms . Such findings may provide insights into the broader implications of using compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
